molecular formula C16H21ClN6 B2981607 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyrimidine CAS No. 2380142-40-3

2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyrimidine

Cat. No.: B2981607
CAS No.: 2380142-40-3
M. Wt: 332.84
InChI Key: KUHXMVVHQGNAMM-UHFFFAOYSA-N
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Description

2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a tert-butyl group and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyrimidine typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyrimidine Core: The initial step involves the synthesis of the pyrimidine core, which can be achieved through the cyclization of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.

    Substitution Reactions: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base like sodium hydride.

    Piperazine Ring Introduction: The piperazine ring is incorporated through nucleophilic substitution reactions, where the pyrimidine core reacts with piperazine derivatives under reflux conditions in solvents like ethanol or dimethylformamide.

    Chlorination: The final step involves the chlorination of the pyrimidine ring, which can be achieved using reagents like thionyl chloride or phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chlorinated position, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Amines, thiols, in solvents like ethanol or dimethylformamide, often under reflux conditions.

Major Products

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the pyrimidine ring.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyrimidine is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its interactions with enzymes and receptors. It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development in treating diseases where these enzymes play a crucial role.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new drugs, particularly in the treatment of cancer, infectious diseases, and neurological disorders.

Industry

Industrially, this compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thus affecting the biochemical pathways they regulate. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine
  • 2-[6-(3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}propoxy)pyridin-3-yl]acetic acid
  • 2-(6-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)-5-oxa-2-azaspiro[3.4]octan-2-yl)acetic acid

Uniqueness

Compared to similar compounds, 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the tert-butyl group and the chlorinated pyrimidine ring enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN6/c1-16(2,3)13-8-14(21-11-20-13)22-4-6-23(7-5-22)15-18-9-12(17)10-19-15/h8-11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHXMVVHQGNAMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=N1)N2CCN(CC2)C3=NC=C(C=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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